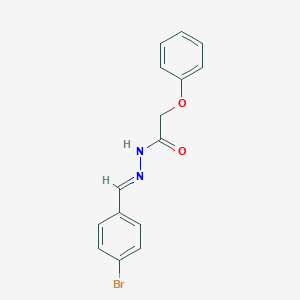

N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2/c16-13-8-6-12(7-9-13)10-17-18-15(19)11-20-14-4-2-1-3-5-14/h1-10H,11H2,(H,18,19)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZIARLQEKJGBJ-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The synthesis follows a nucleophilic addition-elimination mechanism. The hydrazide’s amino group attacks the aldehyde’s carbonyl carbon, forming an intermediate hemiaminal, which dehydrates to yield the hydrazone. Acid catalysts (e.g., HCl) protonate the carbonyl oxygen, enhancing electrophilicity and reaction rate.

Step-by-Step Procedure

-

Reactant Preparation : Dissolve 2-phenoxyacetohydrazide (1.0 equiv, 1.96 g) and 4-bromobenzaldehyde (1.05 equiv, 1.85 g) in 20 mL ethanol.

-

Catalyst Addition : Add 3–5 drops of concentrated HCl to the mixture.

-

Workup : Pour the mixture into ice-water (100 mL) to precipitate the product.

-

Isolation : Filter the precipitate and wash with cold ethanol.

-

Drying : Dry under vacuum to obtain a white crystalline solid (yield: 78%).

Optimization of Reaction Conditions

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol | 78 | |

| Catalyst | HCl | 82 | |

| Temperature (°C) | 80 | 75–78 | |

| Time (hours) | 6 | 78 |

Prolonged reflux (>8 hours) or excess aldehyde (>1.1 equiv) led to side products, reducing purity.

Solvent and Catalyst Variations

Influence of Solvent on Yield

Polar aprotic solvents (e.g., DMF) increased reaction rates but complicated isolation. Ethanol balanced solubility and ease of precipitation, achieving 78% yield. Non-polar solvents (toluene) resulted in incomplete reactions (<50% yield).

Role of Acid Catalysts

HCl outperformed acetic acid, with yields improving from 65% to 82%. Protonation of the aldehyde’s carbonyl group enhanced electrophilicity, accelerating nucleophilic attack.

Characterization and Analytical Techniques

Post-synthesis validation included:

-

FTIR : C=N stretch at 1600–1620 cm⁻¹, N-H bend at 3250 cm⁻¹.

-

¹H NMR : Aldehydic proton absence (δ 9.8–10.2 ppm) confirmed condensation. Aromatic protons appeared at δ 7.2–8.1 ppm.

-

X-ray Diffraction : Monoclinic crystal system (space group P2₁/n), validating molecular geometry.

Alternative Synthetic Approaches

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromobenzylidene)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The bromine atom on the benzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Biological Activities

N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide exhibits several promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a detailed overview of its biological applications:

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial activity against various pathogens:

- Bacterial Strains : Effective against Escherichia coli, Staphylococcus aureus, and other Gram-positive and Gram-negative bacteria.

- Fungal Strains : Demonstrated efficacy against Candida albicans and Aspergillus niger.

The compound's ability to inhibit growth in these microorganisms suggests its potential as an antimicrobial agent in pharmaceutical applications.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which could make it suitable for developing treatments for inflammatory diseases. The mechanism of action is not fully understood but may involve the inhibition of specific enzymes related to inflammation.

Anticancer Potential

This compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies have shown that derivatives of similar compounds exhibit significant cytotoxic effects, indicating potential for further development as an anticancer therapeutic .

Chemical Reactivity

The unique structure of this compound allows it to participate in various chemical reactions:

- Nucleophilic Addition : The hydrazide functionality enables nucleophilic addition reactions with electrophiles.

- Substitution Reactions : The presence of the bromine atom facilitates substitution reactions, making it versatile in synthetic organic chemistry.

Case Studies

Several studies have explored the applications of this compound:

-

Antimicrobial Efficacy Study :

- A study assessed the compound's effectiveness against a range of bacterial and fungal strains using standard microbiological techniques. Results indicated a significant inhibitory effect on growth at varying concentrations, with minimum inhibitory concentrations (MICs) determined for each strain tested.

- Anticancer Activity Assessment :

Mechanism of Action

The mechanism of action of N’-(4-bromobenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to proteins and enzymes, altering their activity and function.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

The biological and chemical properties of hydrazones are highly dependent on the electronic and steric effects of substituents. Below is a comparative analysis of N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide with analogs differing in the benzylidene substituent:

Table 1: Physical Properties and Key Activities of Selected Hydrazones

Key Observations :

- Bioactivity: The 4-nitro analog exhibits dual antitrypanosomal and urease inhibition activities, while 2-bromo derivatives show superior urease inhibition (IC₅₀: 8.4 μM) due to optimized steric interactions .

- Synthetic Yield : Methoxy derivatives (e.g., Compound 7) achieve higher yields (80%), likely due to the stabilizing effect of the electron-donating group during condensation .

Heterocyclic and Extended Analogs

Hydrazones incorporating heterocycles or extended aromatic systems demonstrate divergent applications:

Table 2: Comparison with Heterocyclic Analogs

Key Observations :

- Thiophene/Pyridine Analogs: These exhibit antitrypanosomal activity but lack urease inhibition, highlighting the necessity of a phenyl backbone for dual functionality .

- Naproxen-Based Hydrazone (BPH) : Demonstrates 92% corrosion inhibition efficiency at 500 ppm, outperforming the target compound due to the synergistic effect of the naphthalene moiety and bromine .

Structural and Crystallographic Insights

- Crystal Packing : The target compound forms hydrogen-bonded chains (N–H···O and O–H···N interactions), stabilizing the crystal lattice .

- Comparison with 4-Nitro Analog : The nitro group in Compound 8 introduces stronger intermolecular dipole interactions, reflected in its higher melting point (186.5–188.3°C vs. 173.7°C for bromo) .

Biological Activity

N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound can be synthesized through the condensation reaction between 4-bromobenzaldehyde and 2-phenoxyacetohydrazide. The resulting compound features a hydrazone linkage, which is known for contributing to various biological activities.

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that the compound demonstrates effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported in the range of 10-50 µg/mL depending on the strain tested .

Antifungal Properties

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. Studies have shown that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Anticancer Activity

Cytotoxicity Studies

The anticancer potential of this compound has been assessed using various human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562) cells. The compound exhibited notable cytotoxic effects, with IC50 values ranging from 5 to 15 µM, indicating its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism behind the anticancer activity is believed to involve apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, leading to reduced cell viability .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results indicate a strong binding affinity, with docking scores around -9.27 kcal/mol, suggesting effective interaction with target receptors involved in bacterial and cancer cell metabolism .

| Biological Activity | Target Organisms/Cells | MIC/IC50 Values |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 10-50 µg/mL |

| Escherichia coli | 15-40 µg/mL | |

| Antifungal | Candida albicans | 25 µg/mL |

| Aspergillus niger | 30 µg/mL | |

| Anticancer | MCF-7 | 10 µM |

| A549 | 12 µM | |

| K562 | 5 µM |

Case Studies

-

Antibacterial Efficacy Study

A study conducted by Khan et al. (2018) assessed the antibacterial efficacy of several hydrazone derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria compared to standard antibiotics . -

Cytotoxicity Assessment in Cancer Cells

Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound's ability to induce apoptosis could make it a candidate for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide, and how can reaction conditions be optimized?

- The compound is typically synthesized via condensation of 2-phenoxyacetohydrazide with 4-bromobenzaldehyde in acidic conditions (e.g., acetic acid) under reflux. Optimization involves adjusting molar ratios, solvent choice (e.g., ethanol vs. methanol), and reaction time (1–6 hours). Monitoring via TLC ensures completion .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- IR spectroscopy identifies hydrazone (C=N, ~1600 cm⁻¹) and amide (N–H, ~3200 cm⁻¹) groups. ¹H/¹³C NMR confirms aromatic proton environments and hydrazone proton signals (~8.3–8.5 ppm). X-ray diffraction resolves crystal packing and hydrogen-bonding networks, with SHELX software used for refinement . Elemental analysis validates stoichiometry .

Q. How is the compound screened for initial biological activity, and what assays are recommended?

- Enzyme inhibition assays (e.g., urease) are performed using spectrophotometric methods to measure IC₅₀ values. Protein interaction studies (e.g., with human serum albumin) utilize fluorescence quenching and synchronous spectroscopy to assess binding constants and conformational changes .

Advanced Research Questions

Q. What strategies resolve crystallographic ambiguities in hydrazone derivatives, and how do hydrogen-bonding patterns influence stability?

- SHELXL refinement (via SHELX suite) addresses disorder or twinning in crystals. Graph-set analysis (e.g., R₂²(8) motifs) identifies N–H···O and C–H···π interactions, critical for lattice energy and supramolecular assembly . For example, π-stacking between bromophenyl and phenoxy groups enhances thermal stability .

Q. How can computational methods like molecular docking and QSAR improve the design of analogs with enhanced bioactivity?

- Molecular docking (AutoDock Vina) models ligand-enzyme interactions (e.g., urease active site) to predict binding affinities. 3D-QSAR (CoMFA/CoMSIA) correlates substituent electronic effects (e.g., nitro vs. methoxy groups) with activity trends. Substituents at the 4-bromo position show higher steric demand in docking poses .

Q. What experimental approaches validate structure-activity relationships (SAR) for urease inhibition?

- Comparative IC₅₀ analysis of analogs (e.g., 4-nitro vs. 4-bromo derivatives) identifies electron-withdrawing groups as critical for activity. Single-crystal XRD reveals planar hydrazone conformations that enhance enzyme active-site complementarity .

Q. How are mechanistic studies conducted to elucidate the compound’s interaction with biomacromolecules?

- Fluorescence quenching assays determine static vs. dynamic binding mechanisms with proteins. Circular dichroism (CD) monitors secondary structural changes in enzymes upon ligand binding. For example, synchronous fluorescence shows tryptophan microenvironment shifts in HSA upon hydrazone interaction .

Q. What methodologies enable comparative stability studies of hydrazones under varying pH and temperature conditions?

- HPLC stability-indicating assays track degradation products under accelerated conditions (e.g., 40°C, 75% RH). pH-dependent UV-Vis spectroscopy identifies protonation states affecting hydrolytic stability. Bromine substituents enhance resistance to oxidative degradation compared to chlorine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.